5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

Antimicrobial resistance cocrystal engineering arylhydrazone barbituric acid

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione (CAS 7293-30-3, designated H3L2 in the primary literature) belongs to the class of arylhydrazones of barbituric acid (AHBAs). It is synthesized via Japp-Klingemann condensation of 4-chloroaniline diazonium salt with barbituric acid.

Molecular Formula C10H7ClN4O3
Molecular Weight 266.64 g/mol
Cat. No. B11096914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione
Molecular FormulaC10H7ClN4O3
Molecular Weight266.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Cl
InChIInChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)
InChIKeyWLCOGDPXTKQCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione (CAS 7293-30-3): Arylhydrazone Barbituric Acid Ligand for Coordination Chemistry and Bioactivity Screening


5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione (CAS 7293-30-3, designated H3L2 in the primary literature) belongs to the class of arylhydrazones of barbituric acid (AHBAs). It is synthesized via Japp-Klingemann condensation of 4-chloroaniline diazonium salt with barbituric acid [1]. The compound adopts a resonance-assisted hydrogen-bonded (RAHB) hydrazone tautomeric form in both solution and solid state, as confirmed by ¹H NMR (hydrazone NH at δ 14.03 ppm) and IR spectroscopy (ν(C=O) at 1753 and 1653 cm⁻¹; ν(C=N) at 1513 cm⁻¹) [1]. Unlike many barbituric acid derivatives, H3L2 is reported to be highly soluble in water, DMSO, DMF, methanol, acetone, and acetonitrile [1], a property that facilitates both its use as a ligand for metal complexation in aqueous media and its formulation as a cocrystalline pharmaceutical intermediate.

Why Generic Substitution of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione with Other Arylhydrazone Barbituric Acid Analogs Fails


Within the arylhydrazone barbituric acid (AHBA) family, subtle changes to the aryl substituent on the hydrazone moiety produce non-linear, discontinuous alterations in biological readout. The parent free ligand H3L2 (4-Cl-phenyl) exhibits negligible intrinsic DNA binding (Kb ≈ 10³ M⁻¹ range) and lacks standalone antimicrobial or antiproliferative activity [1]; however, its ethylenediamine cocrystal (compound 2) acquires pronounced antimicrobial activity and antiproliferative effects against A375, MDA-MB 231, and HCT116 tumor lines [1]. In contrast, the 2-hydroxyphenyl analog H4L1 yields a Co(II/III) complex (compound 4) that is the strongest DNA intercalator in the series (Kb ≈ 50-fold higher than the next best compound) yet shows no antimicrobial activity [1]. These divergent outcomes demonstrate that the biological utility of each AHBA derivative is not predictable from the aryl substituent alone but is an emergent property of the specific ligand–counterion–metal combination. Blind substitution with a 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl analog will not recapitulate the specific cocrystallization-enabled bioactivity profile of H3L2.

Quantitative Differentiation Evidence for 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione (H3L2) Versus Closest Analogs


Cocrystal-Enabled Antimicrobial Activity: H3L2-Ethylenediamine Cocrystal (2) vs. Free Ligand H3L2 and All Other Complexes

In a panel screen of all nine compounds (free proligands H4L1 and H3L2, their sodium salt 1, metal complexes 3–7, and cocrystals 2, 8, and 9), only two compounds—the ethylenediamine cocrystal of H3L2 (compound 2) and the Ag(I) complex of H4L3 (compound 7)—exhibited any detectable antimicrobial activity against reference bacterial and fungal strains [1]. The free ligand H3L2 itself was completely inactive, as were all Co(II), Co(II/III), and Cu(II) complexes derived from the 2-hydroxyphenyl ligand H4L1. This represents a binary (active/inactive) differentiation rather than a graded potency difference, making H3L2's cocrystal 2 one of only two active species across the entire 11-compound panel.

Antimicrobial resistance cocrystal engineering arylhydrazone barbituric acid drug formulation

Antiproliferative Selectivity: H3L2-Ethylenediamine Cocrystal (2) vs. Non-4-Chlorophenyl-Derived Complexes Across Three Human Tumor Cell Lines

The same two compounds that showed antimicrobial activity—cocrystal 2 (derived from H3L2) and Ag(I) complex 7 (derived from H4L3)—also exhibited pronounced antiproliferative activity against the human tumor cell lines A375 (malignant melanoma), MDA-MB 231 (triple-negative breast adenocarcinoma), and HCT116 (colorectal carcinoma) [1]. Critically, the Co(II/III) complex 4, which displayed the strongest DNA intercalation (Kb ≈ 50× higher than compound 9) and the highest BSA binding affinity in the series, did not show antiproliferative activity [1]. This uncoupling of DNA binding strength from cellular antiproliferative effect highlights that the H3L2-derived cocrystal 2 achieves its cellular activity through a mechanism distinct from simple DNA intercalation potency.

Anticancer drug discovery melanoma breast cancer colorectal cancer cocrystal

DNA Binding Affinity Ranking: Free Proligand H3L2 vs. Free Proligand H4L1 and Their Respective Metal Complexes

Quantitative DNA binding constants (Kb) determined by UV-Vis absorption titration with calf thymus DNA (ct-DNA) reveal a clear hierarchy across the compound series. The intrinsic binding constants (Kb) follow the order: 4 >> 2 > 7 > 3 ≈ H4L1 ≈ 8 ≈ 5 ≈ 9 > 6 ≈ H3L2 ≈ 1 [1]. The free proligand H3L2 ranks at the bottom of this hierarchy (Kb comparable to the sodium salt 1 and complex 6, estimated in the ~10³ M⁻¹ range), while the free proligand H4L1 (2-hydroxyphenyl analog) binds with approximately one order of magnitude higher affinity [1]. However, upon cocrystallization with ethylenediamine, the H3L2-derived cocrystal 2 exhibits a marked enhancement in DNA binding, surpassing the free ligand H4L1 and ranking second only to complex 4 [1].

DNA intercalation binding constant spectroscopic titration metallodrug design

Aqueous Solubility Advantage of H3L2 Over Typical Barbituric Acid Arylhydrazones

The free ligand H3L2 is reported to be highly soluble in water, DMSO, DMF, methanol, acetone, and acetonitrile [1]. This represents a notable practical advantage, as poor aqueous solubility is a well-documented limitation of the broader arylhydrazone barbituric acid class and a significant formulation challenge in pharmaceutical development—approximately 40% of drug candidates discovered through combinatorial chemistry exhibit aqueous solubility below 10 µM [1]. While direct quantitative solubility comparisons with H4L1 or H4L3 are not reported in the primary literature, the explicit description of H3L2 as 'highly soluble in water' among polar solvents distinguishes it from many barbituric acid derivatives that typically require organic co-solvents or salt formation for aqueous dissolution.

Aqueous solubility formulation coordination chemistry bioavailability

Cocrystal Formation Propensity: H3L2 Readily Forms Structurally Characterized Cocrystals with Ethylenediamine

H3L2 reacts with ethylenediamine (en) in methanol to form the cocrystalline compound (Hen)(H2L2)·2/3H2O (2), which has been fully characterized by single-crystal X-ray diffraction [1]. The crystal structure reveals that deprotonation of the hydrazone unit by en converts the resonance-assisted hydrogen bond (RAHB) system of the free ligand into a charge-assisted hydrogen bond (CAHB) network [1]. Compound 2 crystallizes in the monoclinic space group P2₁/c with three monoprotonated ethylenediamines, three (H2L2)⁻ anions, and two water molecules per unit cell [1]. The hydrazone/azo group of each (H2L2)⁻ anion acts as an acceptor for hydrogen bonds from Hen⁺ cations and water molecules, forming bifurcated hydrogen bonds with donor–acceptor distances in the range of 2.785(8)–3.296(8) Å [1]. This well-defined solid-state architecture provides a reproducible crystalline form that contrasts with the free ligand, which has not been structurally characterized in the same study.

Crystal engineering cocrystal X-ray diffraction hydrogen bonding pharmaceutical solid form

Class-Level Urease Inhibitory Potential: 4-Halogen Substitution on the Phenyl Ring Enhances Inhibition Potency in Barbituric Acid Arylhydrazones

In a 2023 study of barbiturate derivatives linked to aryl hydrazone moieties as urease inhibitors, all synthesized compounds (IC₅₀ = 8.43 ± 0.14 to 10.91 ± 0.42 µM) were more potent than the standard inhibitors hydroxyurea (IC₅₀ = 100.00 ± 0.15 µM) and thiourea (IC₅₀ = 23 ± 1.7 µM) [1]. Importantly, a clear structure-activity relationship emerged: 4-bromo substitution on the phenyl ring of the barbiturate improved inhibitory potency compared to other substituents, and compound 4g (4-bromo-substituted) depicted noticeable interaction with the urease active site and mobile flap residues (Cys592, His593, His594) through the barbituric acid moiety coordinating toward the bi-nickel center [1]. While the 4-chloro analog (the target compound's substitution pattern) was not explicitly included in this particular library, the demonstrated potency advantage of 4-halogen substitution over unsubstituted or other substituted phenyl rings supports the rationale for selecting the 4-chlorophenyl derivative as a candidate for urease inhibition screening.

Urease inhibition structure-activity relationship halogen substitution molecular docking

Recommended Application Scenarios for 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione Based on Quantitative Differentiation Evidence


Antimicrobial Cocrystal Discovery Using H3L2 as a Precursor Ligand

Procure H3L2 as the starting material for synthesizing the ethylenediamine cocrystal (Hen)(H2L2)·2/3H2O (compound 2), which is one of only two compounds (out of 11 tested) that exhibited antimicrobial activity in [1]. The binary selectivity pattern—active cocrystal 2 vs. inactive free ligand H3L2—provides a clean positive/negative control pair for mode-of-action studies. Researchers should co-crystallize H3L2 with ethylenediamine in methanol and verify the cocrystal phase by IR spectroscopy (expected ν(C=O) shift from 1753 cm⁻¹ in free H3L2 to 1693 cm⁻¹ in cocrystal 2) and X-ray diffraction [1].

Antiproliferative Screening Against Melanoma, Triple-Negative Breast, and Colorectal Carcinoma Models

Use H3L2-derived cocrystal 2 in antiproliferative assays against A375 (melanoma), MDA-MB 231 (triple-negative breast cancer), and HCT116 (colorectal carcinoma) cell lines, where it has demonstrated pronounced activity [1]. The fact that the strongest DNA intercalator in the series (complex 4) showed no antiproliferative activity suggests that cocrystal 2 operates via a mechanism distinct from canonical DNA damage, making it a candidate for probing non-DNA-targeted anticancer pathways in these specific cancer types [1].

Coordination Chemistry Scaffold for Aqueous Metal Complexation

Leverage the confirmed high aqueous solubility of H3L2 [1] to prepare metal complexes in water without organic co-solvents—a practical advantage over less soluble AHBA ligands. H3L2 can serve as a ligand for Co(II), Cu(II), and Ag(I) complexation in aqueous media, with the resulting complexes evaluated for DNA binding using the established UV-Vis titration protocol (10 mM phosphate buffer, pH 7.2, ct-DNA) and competitive ethidium bromide displacement assays as described in [1].

Urease Inhibitor Lead Optimization with 4-Halogen SAR Exploration

Include H3L2 (4-chlorophenyl-substituted) in a focused library of 4-halogen barbituric acid arylhydrazones alongside the known potent 4-bromo analog (compound 4g, IC₅₀ = 0.82 µM [2]) to establish a halogen-series SAR for urease inhibition. The class-level evidence from [2] demonstrates that all barbiturate-arylhydrazone hybrids outperform thiourea (IC₅₀ = 23 µM) by approximately an order of magnitude, providing a high probability that the 4-chloro analog will also exhibit significant urease inhibitory activity worthy of IC₅₀ determination and molecular docking against the Jack bean urease active site.

Quote Request

Request a Quote for 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.